![molecular formula C10H12FNO4S B603330 3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid CAS No. 1018528-68-1](/img/structure/B603330.png)

3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there is no direct information available on the synthesis of “3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates .Molecular Structure Analysis

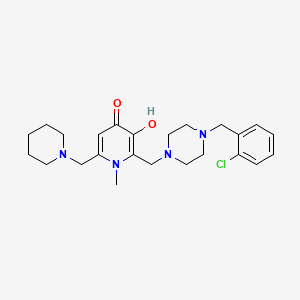

The molecular structure of “3-[(3-Fluoroanilino)sulfonyl]-2-methylpropanoic acid” can be inferred from its IUPAC name. It contains a fluoroanilino group attached to a sulfonyl group, which is attached to a 2-methylpropanoic acid group .Scientific Research Applications

Novel Fluorinated Surfactants

Research has been conducted on designing and synthesizing novel fluorinated surfactants as replacements for environmentally persistent substances like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). These surfactants show potential for various industrial applications due to their reduced bioaccumulation and environmental toxicity. For instance, Ding Zhang et al. (2019) synthesized a series of branched fluorinated surfactant intermediates, highlighting an approach to developing non-bioaccumulable alternatives to PFOA or PFOS (Zhang et al., 2019).

Electrochemical Synthesis

In the field of electrochemical synthesis, studies have shown the successful formation of sulfonated polyaniline in fluorosulfonic acid/acetonitrile solutions. This process is significant for creating conductive polymers with various applications, including in electronics and materials science. Y. Şahin et al. (2002) explored the electrochemical synthesis of self-doped polyaniline, demonstrating the versatility of fluorinated compounds in polymer chemistry (Şahin, Pekmez, & Yildiz, 2002).

Radiolabeling Agents

Fluorinated compounds are also pivotal in the development of radiolabeling agents for medical imaging, such as positron emission tomography (PET). The synthesis of fluorinated radiolabeling agents enables the tracing of biological pathways and provides valuable diagnostic information. For example, R. Löser et al. (2013) discussed the use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabeling of amines, indicating its potential in enhancing PET imaging techniques (Löser et al., 2013).

Environmental Degradation

Additionally, the environmental degradation of fluorinated chemicals, including their pathways and effects, has been a significant area of study. Research into microbial degradation and chemical processes for breaking down persistent fluorinated pollutants contributes to understanding their environmental impact and developing remediation strategies. Jinxia Liu and Sandra Mejia Avendaño (2013) provided a comprehensive review of microbial degradation of polyfluoroalkyl chemicals, shedding light on potential degradation pathways and environmental fate (Liu & Mejia Avendaño, 2013).

Mechanism of Action

properties

IUPAC Name |

3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-7(10(13)14)6-17(15,16)12-9-4-2-3-8(11)5-9/h2-5,7,12H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDMXDNZTJAPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)NC1=CC(=CC=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)

![(4-{[4-(Azepan-1-ylsulfonyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B603252.png)

![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B603254.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B603255.png)

![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603256.png)

![Tert-butyl {1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidin-4-yl}carbamate](/img/structure/B603257.png)

![2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B603258.png)

![1-[1-(furan-2-yl)propan-2-yl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603259.png)

![1-({[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B603261.png)

![3-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-6-[(4-phenylpiperazin-1-yl)methyl]pyridin-4(1H)-one](/img/structure/B603262.png)

![4-(1H-benzimidazol-2-yl)-1-[1-(furan-2-yl)propan-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603264.png)

![7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B603266.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B603270.png)